molecular formula C8H9N5O2 B1476368 (3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 2098081-40-2

(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B1476368
CAS No.: 2098081-40-2
M. Wt: 207.19 g/mol
InChI Key: WPSKHOBWWMIBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone is a synthetic organic compound that features both an azetidine ring and an isoxazole ring. These structural motifs are often found in bioactive molecules and can impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.

    Formation of the Isoxazole Ring: This can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling of the Two Rings: The final step involves coupling the azetidine and isoxazole rings through a suitable linker, such as a methanone group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the isoxazole ring.

    Reduction: Reduction reactions could target the azido group, converting it to an amine.

    Substitution: The azido group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Sodium azide is commonly used for introducing the azido group.

Major Products

    Oxidation: Products may include oxidized derivatives of the azetidine or isoxazole rings.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone: can be compared with other azetidine and isoxazole derivatives.

    Unique Features: The presence of both an azetidine ring and an isoxazole ring in a single molecule is relatively unique and may impart distinct properties.

List of Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring.

    Isoxazole derivatives: Compounds containing the isoxazole ring.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-7(2-10-15-5)8(14)13-3-6(4-13)11-12-9/h2,6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSKHOBWWMIBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 5
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Azidoazetidin-1-yl)(5-methylisoxazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.